molecular formula C19H16N6O3S B3898627 2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE

2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B3898627
M. Wt: 408.4 g/mol
InChI Key: WUDLASNXXPSUKD-UHFFFAOYSA-N
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Description

2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazinoindole core, along with the nitrophenyl and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by reacting an appropriate indole derivative with a triazine precursor under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazinoindole intermediate with a suitable thiol reagent, such as thiourea or a thiol-containing compound, under mild conditions.

    Attachment of the Nitro Group: The nitrophenyl group can be introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: :

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-2-24-15-6-4-3-5-14(15)17-18(24)21-19(23-22-17)29-11-16(26)20-12-7-9-13(10-8-12)25(27)28/h3-10H,2,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDLASNXXPSUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 2
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2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
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Reactant of Route 3
2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 4
2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 5
2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({5-ETHYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE

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